3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole
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Overview
Description
3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole is an organic compound that belongs to the class of nitro-substituted pyrazoles This compound is characterized by the presence of two nitro groups attached to a pyrazole ring and a phenyl ring, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Nitration: The introduction of nitro groups can be achieved through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, need to be carefully controlled to avoid over-nitration or decomposition of the compound.
Coupling Reaction: The final step involves the coupling of the nitro-substituted pyrazole with a nitrophenyl ethyl derivative. This can be done using a variety of coupling agents, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives, depending on the oxidizing agent and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, nucleophiles.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Amino-substituted pyrazoles.
Substitution: Substituted pyrazoles with various functional groups.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s nitro groups and pyrazole ring make it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups.
Biological Studies: The compound can be used as a probe or reagent in biological studies to investigate enzyme activities or cellular processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylchloroformate: A compound with similar nitro and phenyl groups, used in the synthesis of carbamates.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Nitroimidazoles: Compounds with nitro groups and imidazole rings, used as antibiotics.
Uniqueness
3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole is unique due to its specific combination of nitro groups and a pyrazole ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields highlight its versatility and importance.
Properties
IUPAC Name |
3-nitro-1-[2-(4-nitrophenyl)ethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c16-14(17)10-3-1-9(2-4-10)5-7-13-8-6-11(12-13)15(18)19/h1-4,6,8H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKMUGZRBMTVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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